molecular formula C16H12N2O3S B2452995 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide CAS No. 892853-36-0

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide

Cat. No. B2452995
CAS RN: 892853-36-0
M. Wt: 312.34
InChI Key: UTPMFOKLQKGSBW-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide, also known as DBZA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activity

The compound has shown promise as an anticonvulsant agent. Researchers have synthesized it through an efficient one-pot three-component reaction, involving sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile. The resulting [1,3]dioxolo[4’,5’:6,7]chromeno[2,3-b]pyridines exhibit anticonvulsant activity in preclinical seizure models. Notably, analog 4h demonstrated significant therapeutic efficacy with minimal toxicity, making it a potential lead for future neurotherapeutic agents .

Antitumor Properties

The compound’s derivatives have been investigated for their antitumor activities. Specifically, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed potent growth inhibition against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited IC50 values below 5 μM, highlighting their potential as antitumor agents .

Anti-Inflammatory and Analgesic Effects

Thiazoles, including this compound, have been associated with anti-inflammatory and analgesic properties. The presence of the thiazolidinone ring contributes to enhanced activity in these areas .

Fluorescent Dye Applications

While not directly related to its pharmacological properties, [1,3]-dioxolo[4,5-f]benzodioxole (DBD) derivatives, which share a similar core structure, have been used as fluorescent dyes. These dyes are synthesized from commercially available reactants, such as sesamol and 1,2,4,5-tetrachlorobenzene .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-15(6-10-4-2-1-3-5-10)18-16-17-11-7-12-13(21-9-20-12)8-14(11)22-16/h1-5,7-8H,6,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPMFOKLQKGSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide

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